molecular formula C12H8F3N B567016 3',4,5'-Trifluorobiphenyl-3-amine CAS No. 1226211-84-2

3',4,5'-Trifluorobiphenyl-3-amine

Cat. No.: B567016
CAS No.: 1226211-84-2
M. Wt: 223.198
InChI Key: WRNZITFJDGOZLL-UHFFFAOYSA-N
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Description

3’,4,5’-Trifluorobiphenyl-3-amine is an organic compound with the molecular formula C12H8F3N It is a derivative of biphenyl, where three fluorine atoms are substituted at the 3’, 4’, and 5’ positions, and an amine group is attached at the 3 position of the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,4,5’-Trifluorobiphenyl-3-amine typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general procedure involves the reaction of 3,4,5-trifluorophenylboronic acid with 3-bromoaniline in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene .

Industrial Production Methods

Industrial production of 3’,4,5’-Trifluorobiphenyl-3-amine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3’,4,5’-Trifluorobiphenyl-3-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines with different oxidation states.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield nitroso or nitro compounds, while substitution reactions can introduce various functional groups into the biphenyl structure .

Scientific Research Applications

3’,4,5’-Trifluorobiphenyl-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3’,4,5’-Trifluorobiphenyl-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’,4,5’-Trifluorobiphenyl-3-amine is unique due to the specific positioning of the fluorine atoms and the amine group, which can influence its chemical reactivity and biological activity. The trifluoromethyl groups can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in various synthetic and research applications .

Properties

IUPAC Name

5-(3,5-difluorophenyl)-2-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3N/c13-9-3-8(4-10(14)6-9)7-1-2-11(15)12(16)5-7/h1-6H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRNZITFJDGOZLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)F)F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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